3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylphenyl with thiophene derivatives, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methylphenylboronic acid
- Thiophene derivatives
- Indole derivatives
Uniqueness
What sets 3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid apart is its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-4-5-14(11-15(12)19)20-13(7-9-18(21)22)6-8-16(20)17-3-2-10-23-17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVQVVPQIMNLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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